molecular formula C8H8BrNO4 B2931242 5-Bromo-1,3-dimethoxy-2-nitrobenzene CAS No. 815632-47-4

5-Bromo-1,3-dimethoxy-2-nitrobenzene

Cat. No.: B2931242
CAS No.: 815632-47-4
M. Wt: 262.059
InChI Key: JYBBJCVTCJWZRU-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a nitro group. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethoxy-2-nitrobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,3-dimethoxy-2-nitrobenzene is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethoxy-2-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and nitro group on the benzene ring influence the electron density, making the compound susceptible to electrophilic and nucleophilic attacks. The methoxy groups also play a role in stabilizing intermediates during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-dimethoxy-2-nitrobenzene is unique due to the combination of bromine, methoxy, and nitro substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and research applications .

Properties

IUPAC Name

5-bromo-1,3-dimethoxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBBJCVTCJWZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Bromo-3,5-dimethoxybenzene (10.9 g, 50 mmol) was dissolved in 100 mL of acetic anhydride and cooled to 0° C. A cooled solution of 70% HNO3 (6.4 mL, 100 mmol) in 20 mL of acetic anhydride was added dropwise and the resulting mixture was stirred for 1 hour at 0° C. and for 3 hours at room temperature. The reaction mixture was poured into ice-water with strong stirring and the yellow solid was filtered and washed with water. The solid as a mixture of two isomers was separated by silica gel column (ISCO, hexane/EtOAc, 0-30%, 40 min) to give 3.3 g (25%) of pure 5-bromo-1,3-dimethoxy-2-nitro-benzene as an yellow solid. 1H-NMR (DMSO-d6, 400 MHz): δ 7.17 (s, 2H), 3.89 (s, 6H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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